molecular formula C17H19N3O3 B5501687 [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate

Cat. No.: B5501687
M. Wt: 313.35 g/mol
InChI Key: RYIRVAMYCJYLKK-UHFFFAOYSA-N
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Description

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring, an amino group, and a phenoxyacetate moiety, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-aminopyridine with an aldehyde to form the Schiff base, followed by the reaction with 2-(4-propan-2-ylphenoxy)acetic acid under acidic or basic conditions to yield the final product. The reaction conditions often require controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of catalysts and solvents can enhance the reaction rate and selectivity. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The Schiff base can be reduced to form secondary amines.

    Substitution: The phenoxyacetate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Secondary amines with modified functional groups.

    Substitution: Compounds with new substituents replacing the phenoxyacetate moiety.

Scientific Research Applications

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: An organic compound with a similar amine functional group.

    Triamterene: A pharmaceutical compound with a related structure.

Uniqueness

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate is unique due to its combination of a pyridine ring, Schiff base, and phenoxyacetate moiety. This structural diversity allows it to participate in a wide range of chemical reactions and applications, making it a valuable compound in scientific research.

Properties

IUPAC Name

[(Z)-[amino(pyridin-4-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12(2)13-3-5-15(6-4-13)22-11-16(21)23-20-17(18)14-7-9-19-10-8-14/h3-10,12H,11H2,1-2H3,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIRVAMYCJYLKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=NC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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